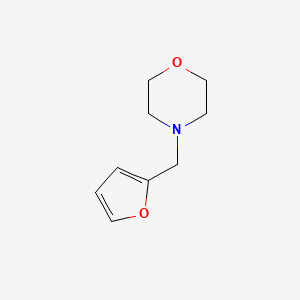

4-(2-Furylmethyl)morpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(furan-2-ylmethyl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-2-9(12-5-1)8-10-3-6-11-7-4-10/h1-2,5H,3-4,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIRPOZXJJTYZDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reaction Mechanisms in Furylmethylmorpholine Synthesis and Transformations

Mechanistic Investigations of Morpholine (B109124) Ring Formation

The construction of the morpholine heterocycle is a key step that can be achieved through various synthetic strategies. Mechanistic studies have revealed that these formations predominantly proceed via intramolecular nucleophilic substitution or addition-elimination pathways.

The formation of the morpholine ring frequently involves an intramolecular S(_N)2 (bimolecular nucleophilic substitution) reaction. This pathway typically relies on a precursor molecule containing both a nucleophilic amino group and an alcohol functionalized with a good leaving group, or a reactive electrophilic site. The reaction culminates in a ring-closing step where the nitrogen or oxygen atom acts as the nucleophile.

A common strategy involves the cyclization of a substituted 1,2-amino alcohol. publish.csiro.au For instance, a high-yielding, redox-neutral protocol converts 1,2-amino alcohols into morpholines using ethylene (B1197577) sulfate (B86663). organic-chemistry.org The mechanism proceeds through an initial S(_N)2 reaction where the amino group of the 1,2-amino alcohol selectively attacks one of the electrophilic carbons of ethylene sulfate. This N-monoalkylation step is crucial and yields an intermediate sulfate ester. Subsequent intramolecular cyclization, facilitated by a base like potassium tert-butoxide (tBuOK), involves the deprotonated hydroxyl group acting as a nucleophile, attacking the carbon bearing the sulfate leaving group in a second S(_N)2 displacement to close the ring. organic-chemistry.org

Another important S(_N)2-based approach is the regio- and stereoselective synthesis of morpholines from activated aziridines. In this method, the reaction of an activated aziridine (B145994) with a haloalcohol (e.g., 2-bromoethanol) in the presence of a Lewis acid catalyst initiates an S(_N)2-type ring-opening of the aziridine. pharmaguideline.com The alcohol attacks the less sterically hindered carbon of the aziridinium (B1262131) ion, leading to a haloalkoxyamine intermediate. A subsequent base-mediated intramolecular S(_N)2 cyclization, where the amine nitrogen displaces the halide, affords the final morpholine product. pharmaguideline.com

The preference for S(_N)2 cyclization over competing pathways like E2 elimination can be influenced by the nature of the substituents on the nitrogen atom of the precursor. For example, in the reaction of N-substituted amino alcohol derivatives with vinylsulfonium salts, an N-sulfonamide substituent favors the S(_N)2 pathway, leading to the formation of the morpholine ring. In contrast, N-amide or N-carbamate groups tend to favor an E2 elimination pathway.

Table 1: Comparison of S(_N)2-Based Morpholine Ring Formation Methods

| Method | Starting Materials | Key Intermediate | Mechanism Steps | Reference(s) |

| Ethylene Sulfate Protocol | 1,2-Amino alcohol, Ethylene sulfate | N-alkylated sulfate ester | 1. Intermolecular S(_N)2: N-alkylation. 2. Intramolecular S(_N)2: O-alkylation (ring closure). | organic-chemistry.org |

| Aziridine Ring-Opening | Activated aziridine, Haloalcohol | Haloalkoxyamine | 1. Intermolecular S(_N)2: Aziridine ring-opening by alcohol. 2. Intramolecular S(_N)2: N-alkylation (ring closure). | pharmaguideline.com |

| Vinylsulfonium Salt Method | N-Sulfonated 1,2-amino alcohol, Vinylsulfonium salt | Alkoxide adduct | 1. Michael addition of amine. 2. Intramolecular S(_N)2: O-alkylation (ring closure). |

The formation of the morpholine ring can also proceed through nucleophilic addition-elimination mechanisms. A classic example is the synthesis of 2,2,4-substituted morpholines from the reaction of a 2-aminoethanol derivative with an aryl-bromomethyl-ketone. gijash.com The reaction first proceeds via N-alkylation of the aminoethanol by the aryl-bromomethyl-ketone. This is followed by a spontaneous intramolecular cyclization of the resulting hydroxyaminoketone intermediate. gijash.com

The mechanism of this cyclization step can be described as an intramolecular nucleophilic addition of the hydroxyl group to the carbonyl carbon, forming a cyclic hemiaminal (a carbinolamine). Under the reaction conditions, this intermediate is in equilibrium with an iminium ion, formed by the dehydration (elimination of water) of the carbinolamine. wikipedia.org The final stable morpholine ring is formed upon tautomerization or subsequent proton transfer steps. This sequence—nucleophilic addition of the amine to the carbonyl, followed by intramolecular attack of the hydroxyl group and subsequent elimination of water—is a hallmark of this pathway.

This type of reaction is conceptually related to the formation of imines and enamines, which are fundamental processes in organic chemistry involving the nucleophilic addition of an amine to a carbonyl group, followed by dehydration. wikipedia.orglscollege.ac.in In the context of morpholine synthesis, the intramolecular nature of the reaction is key to forming the heterocyclic ring.

SN2 Reaction Pathways in Selective Monoalkylation

Mechanistic Aspects of Furan-2-ylmethyl Group Introduction

The introduction of the furan-2-ylmethyl (furfuryl) group onto the nitrogen atom of the morpholine ring is a critical transformation for the synthesis of the target compound. This is typically achieved through N-alkylation, reductive amination, or a Mannich-type reaction, each with a distinct mechanistic pathway.

Reductive Amination: This is one of the most common and efficient methods. The reaction involves the condensation of morpholine with furan-2-carbaldehyde (furfural). Mechanistically, the nucleophilic nitrogen of morpholine attacks the electrophilic carbonyl carbon of furfural (B47365). wikipedia.org This initial addition forms a transient hemiaminal intermediate. The hemiaminal then undergoes dehydration (elimination of a water molecule) to form a furfuryl-substituted iminium ion. This iminium ion is the key electrophilic intermediate. In the presence of a reducing agent, such as sodium borohydride (B1222165) (NaBH(_4)), sodium cyanoborohydride (NaBH(_3)CN), or catalytic hydrogenation (e.g., H(_2)/Pd), the iminium ion is reduced to yield the final product, 4-(2-Furylmethyl)morpholine. wikipedia.orgrsc.orgmasterorganicchemistry.com The use of milder reducing agents like NaBH(_3)CN is often preferred as they selectively reduce the iminium ion in the presence of the starting aldehyde. masterorganicchemistry.com

Mannich Reaction: The core of the Mannich reaction is the formation of an electrophilic iminium ion from an amine and a non-enolizable aldehyde. libretexts.orgwikipedia.orgadichemistry.com In the context of synthesizing this compound derivatives, the reaction of morpholine with an aldehyde (like formaldehyde) in the presence of furan (B31954) (acting as the nucleophile) exemplifies this. Furan, being an electron-rich heterocycle, can undergo electrophilic substitution. libretexts.orgadichemistry.com The pre-formed Eschenmoser's salt or an iminium ion generated in situ from morpholine and formaldehyde (B43269) reacts with furan, typically at the C2 position, to install the morpholinomethyl group. A more direct route to the parent compound involves the Mannich reaction of morpholine, furfuraldehyde, and a carbon acid, where the key mechanistic step is the formation of the furfuryl-iminium ion intermediate as described in reductive amination. libretexts.org

Direct N-Alkylation: This method involves a direct S(_N)2 reaction between morpholine and a furfuryl derivative bearing a good leaving group, such as 2-(chloromethyl)furan (B1296002) or 2-(bromomethyl)furan. The lone pair of electrons on the morpholine nitrogen acts as a nucleophile, attacking the methylene (B1212753) carbon of the furfuryl halide and displacing the halide ion. This one-step process is a straightforward application of nucleophilic substitution.

Table 2: Mechanistic Comparison of Furan-2-ylmethyl Group Introduction

| Method | Reactants | Key Intermediate | Key Mechanistic Step |

| Reductive Amination | Morpholine, Furan-2-carbaldehyde, Reducing Agent | Furfuryl-iminium ion | Reduction of the C=N double bond |

| Mannich Reaction | Morpholine, Aldehyde, Furan (as nucleophile) | Iminium ion | Electrophilic substitution on the furan ring |

| Direct N-Alkylation (S(_N)2) | Morpholine, 2-(Halomethyl)furan | S(_N)2 transition state | Nucleophilic displacement of halide |

Reaction Dynamics of Functional Group Interconversions on Furylmethylmorpholine Derivatives

Derivatives of this compound can undergo various functional group interconversions, which are crucial for creating analogues with diverse properties. The reactivity is often dictated by the furan ring, which can participate in both oxidative and reductive transformations.

The furan ring in furylmethylmorpholine derivatives is susceptible to oxidation. The outcome of the oxidation depends on the reagents and conditions used.

A significant oxidative transformation of furans is the Achmatowicz rearrangement . This reaction typically involves the oxidation of a furfuryl alcohol derivative (which could be formed from a this compound derivative) using an oxidizing agent like meta-chloroperoxybenzoic acid (mCPBA) or bromine in methanol. chim.it The reaction proceeds through an oxidative ring expansion, converting the furan ring into a 6-hydroxy-2H-pyran-3(6H)-one. This transformation from a five-membered furan to a six-membered dihydropyranone is a powerful tool in synthetic chemistry. chim.it

Electrochemical oxidation also presents a pathway for modifying morpholine derivatives. For instance, the electrochemical C-H oxidation/methoxylation of N-Boc morpholine has been reported, indicating the susceptibility of the morpholine ring itself to oxidative functionalization under specific conditions. mdpi.com While not directly on the furan ring, it highlights a potential reaction pathway for derivatives. The furan ring itself can be oxidized to form furanones or undergo ring-opening reactions, particularly under acidic conditions where protonation makes the ring highly reactive. pharmaguideline.com

Table 3: Examples of Oxidative Transformations

| Transformation | Reagent(s) | Product Type | Mechanistic Feature | Reference(s) |

| Achmatowicz Rearrangement | Br(_2), CH(_3)OH or mCPBA | Dihydropyranone | Oxidative ring expansion of the furan | chim.it |

| Electrochemical C-H Oxidation | Electrochemical cell | Methoxy-morpholine | Anodic oxidation | mdpi.com |

| Ring Opening | Strong acids, oxidizing agents | Acyclic dicarbonyl compounds | Acid-catalyzed hydrolysis of oxidized intermediate | pharmaguideline.comchim.it |

Reductive transformations of furylmethylmorpholine derivatives primarily involve the saturation of the furan ring or the reduction of other appended functional groups.

The most common reductive process is the catalytic hydrogenation of the furan ring to a tetrahydrofuran (B95107) (THF) ring. This reaction is typically carried out using molecular hydrogen (H(_2)) with a metal catalyst such as palladium (Pd), platinum (Pt), or rhodium (Rh). msu.edumdpi.com The mechanism involves the chemisorption of both the furan ring and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms across the double bonds of the furan ring, ultimately yielding the saturated 4-((tetrahydrofuran-2-yl)methyl)morpholine. The choice of catalyst can be crucial; for instance, palladium catalysts are often effective for this transformation. msu.edu

It is also possible to achieve chemoselective reductions where other functional groups on a derivative are reduced without affecting the furan ring. For example, a nitro group on an attached phenyl ring of a morpholine derivative can be reduced to an amine using various reducing agents. researchgate.net Similarly, a carbon-carbon double bond conjugated to the furan ring can be selectively reduced using specific reagents like 2-phenylbenzimidazoline, leaving the furan ring and other functional groups like nitriles intact. researchgate.netnih.gov This selectivity is valuable when the aromaticity of the furan ring needs to be preserved. Conversely, reduction of 3-substituted furans with lithium in liquid ammonia (B1221849) in the presence of a proton source like ethanol (B145695) can lead to extensive saturation and fission of the furan ring. publish.csiro.au

Table 4: Examples of Reductive Processes

| Transformation | Reagent(s) | Product Type | Mechanistic Feature | Reference(s) |

| Furan Ring Hydrogenation | H(_2), Pd/C or other metal catalysts | Tetrahydrofuran derivative | Heterogeneous catalytic hydrogenation | msu.edumdpi.com |

| Chemoselective C=C Reduction | 2-Phenylbenzimidazoline | Saturated C-C bond | Hydride transfer | researchgate.netnih.gov |

| Furan Ring Fission | Li, NH(_3), EtOH | Acyclic alcohol/ether | Birch-type reduction and cleavage | publish.csiro.au |

Substitution Reactions on Aromatic and Heterocyclic Rings

The chemical reactivity of this compound is characterized by the distinct properties of its two core heterocyclic structures: the electron-rich furan ring and the morpholine ring. The furan ring is highly susceptible to electrophilic aromatic substitution, while the morpholine ring's reactivity is centered around its secondary amine nitrogen.

Reactivity of the Furan Ring

The furan ring in this compound is an aromatic system where the oxygen heteroatom donates electron density to the ring, making it significantly more reactive towards electrophiles than benzene (B151609). numberanalytics.comwikipedia.org This enhanced reactivity directs electrophilic substitution to occur preferentially at the carbon atoms adjacent to the oxygen, known as the α-positions (C2 and C5). pearson.comquora.com In this compound, the C2 position is already substituted with the morpholinomethyl group. Therefore, electrophilic attack is overwhelmingly directed to the vacant C5 position. uodiyala.edu.iq

The mechanism for electrophilic substitution on the furan ring involves the attack of an electrophile on the electron-rich ring, forming a resonance-stabilized cationic intermediate, often called a sigma complex. numberanalytics.comnumberanalytics.com The stability of this intermediate is key to the reaction's regioselectivity. Attack at the C5 position allows for the positive charge to be delocalized across the ring and onto the oxygen atom, which provides significant stabilization. pearson.com Subsequent loss of a proton from the C5 position restores the aromaticity of the furan ring, yielding the 5-substituted product. numberanalytics.com

Common electrophilic substitution reactions applicable to the furan ring of this molecule include:

Nitration: Typically carried out with mild nitrating agents like nitric acid in acetic anhydride (B1165640) to yield 2-nitrofuran (B122572) derivatives. numberanalytics.com

Halogenation: Occurs readily, for instance, with bromine at low temperatures to give 2-bromofuran (B1272941) derivatives. wikipedia.orgpearson.com

Formylation: Reactions like the Vilsmeier-Haack reaction introduce a formyl group. numberanalytics.com

| Reaction Type | Typical Reagents | Expected Major Product Position | Mechanistic Rationale |

|---|---|---|---|

| Nitration | HNO₃ / Acetic Anhydride | C5 | Formation of a stable cationic intermediate with charge delocalization onto the oxygen atom. pearson.com |

| Bromination | Br₂ in Dioxane | C5 | Attack at the α-position yields the most stable resonance structures for the intermediate. pearson.com |

| Formylation (Vilsmeier-Haack) | POCl₃ / DMF | C5 | The electron-donating effect of the oxygen directs the electrophile to the vacant α-position. numberanalytics.comorganic-chemistry.org |

| Acylation (Friedel-Crafts) | Acyl Halide / Lewis Acid | C5 | The reaction is directed to the most nucleophilic position of the electron-rich furan ring. numberanalytics.com |

Reactivity of the Morpholine Ring

The morpholine moiety's reactivity is primarily defined by the lone pair of electrons on the nitrogen atom. This nitrogen acts as a nucleophile and a base. While the furan ring undergoes electrophilic substitution, the morpholine nitrogen can participate in reactions such as N-alkylation and acylation. For instance, it can react with alkyl halides or acyl chlorides. jocpr.com However, under acidic conditions required for many electrophilic aromatic substitution reactions, the morpholine nitrogen would likely be protonated, forming a morpholinium ion. This would render the nitrogen non-nucleophilic and could potentially influence the reactivity of the furan ring through inductive effects.

Advanced Spectroscopic Characterization of 4 2 Furylmethyl Morpholine and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environment, and their proximity to other protons. For 4-(2-Furylmethyl)morpholine and its analogs, the ¹H NMR spectrum can be divided into signals corresponding to the furan (B31954) ring, the morpholine (B109124) ring, and the methylene (B1212753) bridge connecting them.

In analogs like 4-(5-aryl-2-furoyl)morpholines, the protons of the morpholine ring typically appear as broad singlets or multiplets. pensoft.netresearchgate.net The protons on the carbons adjacent to the nitrogen (N-CH₂) and oxygen (O-CH₂) atoms of the morpholine ring have distinct chemical shifts. For instance, in a series of 4-{[5-(aryl-2-furyl)carbonothioyl]morpholine} derivatives, the CH₂NCH₂ protons of the morpholine ring were observed as two broad singlets in the range of 3.75–4.01 ppm and 4.14–4.27 ppm. pensoft.net In 4-(5-aryl-2-furoyl)morpholines, these signals appeared at approximately 3.72–3.74 ppm and 3.66–3.67 ppm. pensoft.net

The protons of the furan ring exhibit characteristic signals in the aromatic region of the spectrum. In 4-{[5-(2-Fluorophenyl)-2-furyl]carbonothioyl}morpholine, the furan protons (H-3 and H-4) appeared as a doublet at 7.14 ppm and a triplet at 6.91 ppm, respectively. researchgate.net The coupling between adjacent protons on the furan ring is a key diagnostic feature.

The methylene bridge protons (-CH₂-) connecting the furan and morpholine rings are expected to appear as a singlet, with a chemical shift influenced by the adjacent nitrogen and the furan ring.

Table 1: Representative ¹H NMR Spectral Data for Analogs of this compound in DMSO-d6. pensoft.netresearchgate.net

| Compound/Analog | Morpholine Protons (ppm) | Furan Protons (ppm) | Other Protons (ppm) |

| 4-[5-(4-Fluorophenyl)-2-furoyl]morpholine | 3.73 (brs, 4H, (CH₂)₂N), 3.66 (brs, 4H, (CH₂)₂O) | 7.13 (d, 1H, H-3), 7.09 (d, 1H, H-4) | 7.87–7.77 (m, 2H, ArH), 7.32 (t, 2H, ArH) |

| 4-{[5-(4-Bromophenyl)-2-furyl]carbonothioyl}morpholine | 4.14 (brs, 4H, (CH₂)₂N), 3.75 (brs, 4H, (CH₂)₂O) | 7.17 (d, 1H, H-3), 7.14 (d, 1H, H-4) | 7.72 (d, 2H, ArH), 7.66 (d, 2H, ArH) |

| 4-{[5-(2-Fluorophenyl)-2-furyl]carbonothioyl}morpholine | 4.17 (brs, 4H, (CH₂)₂N), 3.79 (br s, 4H, (CH₂)₂O) | 7.14 (d, 1H, H-3), 6.91 (t, 1H, H-4) | 7.82 (dt, 1H, ArH), 7.42–7.20 (m, 3H, ArH) |

Note: Data is for structurally related analogs, not this compound itself. brs = broad singlet, d = doublet, t = triplet, m = multiplet.

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal, revealing the complexity and symmetry of the molecule. researchgate.net

For this compound, distinct signals are expected for the carbons of the furan ring, the morpholine ring, and the linking methylene group. The chemical shifts of the morpholine carbons are characteristic. In morpholine itself, the carbons appear at around 45-70 ppm. For example, in 4-(benzenesulfonyl)-morpholine, the carbon atoms of the morpholine ring were identified in the ¹³C NMR spectrum. researchgate.net In N-(2-Phenylethyl)morpholine, the morpholine carbons appear at specific resonances in the ¹³C NMR spectrum. spectrabase.com

The furan ring carbons would resonate in the range typical for aromatic and heteroaromatic systems, generally between 100 and 150 ppm. The specific chemical shifts would be influenced by the position of the substituent and the oxygen heteroatom. The carbon of the methylene bridge would appear in the aliphatic region, with its exact shift determined by the electronic effects of the adjacent nitrogen and furan ring.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound.

| Carbon Atom | Expected Chemical Shift (ppm) |

| Morpholine C-N | ~50-55 |

| Morpholine C-O | ~65-70 |

| Methylene Bridge (-CH₂-) | ~55-60 |

| Furan C2 (substituted) | ~150-155 |

| Furan C3 | ~105-110 |

| Furan C4 | ~110-115 |

| Furan C5 | ~140-145 |

Note: These are estimated ranges based on data for morpholine, furan, and related substituted structures.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and FT-Raman, probes the vibrational modes of molecules, providing a "fingerprint" based on the functional groups present. wikipedia.orgamericanpharmaceuticalreview.com

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. mdpi.com The FTIR spectrum of this compound would be characterized by several key absorption bands.

The morpholine moiety is expected to show strong bands corresponding to the C-O-C ether stretching vibration, typically around 1115 cm⁻¹. The C-N stretching vibrations of the tertiary amine would also be present. The C-H stretching vibrations of the methylene groups in the morpholine and the furylmethyl bridge would appear in the 2800-3000 cm⁻¹ region. researchgate.net

The furan ring has characteristic vibrations, including C-H stretching above 3100 cm⁻¹, C=C stretching around 1500-1600 cm⁻¹, and ring breathing modes. The spectrum of furan-2-carbaldehyde, for example, shows these characteristic patterns. mdpi.com

Table 3: Characteristic FTIR Bands for this compound Moieties.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Furan Ring | =C-H stretch | ~3100-3150 |

| Methylene/Morpholine | C-H stretch (asymmetric & symmetric) | ~2850-2970 |

| Furan Ring | C=C stretch | ~1500-1600 |

| Morpholine Ring | CH₂ scissoring | ~1450 |

| Morpholine Ring | C-O-C stretch (asymmetric) | ~1115 |

| Furan Ring | C-H out-of-plane bend | ~740-880 |

Note: Values are based on characteristic frequencies for furan and morpholine derivatives. researchgate.netchemicalbook.comresearchgate.net

FT-Raman spectroscopy is a complementary technique to FTIR. wikipedia.org It relies on the inelastic scattering of monochromatic laser light. wikipedia.org While FTIR is sensitive to polar bonds (like C=O, O-H), Raman spectroscopy is more sensitive to non-polar, symmetric bonds and aromatic rings. uliege.be

For this compound, the FT-Raman spectrum would be particularly useful for characterizing the furan ring and the C-C backbone of the morpholine ring. researchgate.net The symmetric vibrations of the furan ring, which may be weak in the FTIR spectrum, often produce strong signals in the Raman spectrum. uliege.be For example, studies on phenolic compounds show that FT-Raman provides intense spectral bands for aromatic rings in the 1150-1360 cm⁻¹ and 1590-1650 cm⁻¹ regions. uliege.be Similarly, the C-H stretching vibrations around 3000 cm⁻¹ and the skeletal vibrations of the morpholine ring would be readily observable. mdpi.com

Fourier Transform Infrared (FTIR) Spectroscopy

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. spectrabase.com

For this compound (C₉H₁₃NO), the exact mass is approximately 151.10 Da. The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 151.

The fragmentation pattern provides valuable structural clues. For amines and ethers, alpha-cleavage (cleavage of the C-C bond adjacent to the heteroatom) is a common and diagnostic fragmentation pathway. libretexts.org For this compound, two primary alpha-cleavage pathways are possible:

Cleavage of the bond between the methylene bridge and the furan ring, leading to the formation of a stable morpholinomethyl cation (CH₂=N(CH₂CH₂)₂O)⁺ at m/z 100. researchgate.net

Cleavage within the morpholine ring itself, initiated by the nitrogen atom.

Additionally, fragmentation of the furan ring can occur. The fragmentation of 2-substituted furans often involves cleavage of the substituent, followed by characteristic ring fissions. nist.gov The loss of CO (28 Da) or CHO (29 Da) from the furan ring fragment is a common pathway observed in the mass spectra of furan derivatives. mdpi.com The base peak in the spectrum would correspond to the most stable fragment ion formed.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, which in turn validates its empirical formula. This is achieved by combusting the sample under controlled conditions and measuring the resultant amounts of carbon dioxide, water, and nitrogen gas, from which the percentages of carbon (C), hydrogen (H), and nitrogen (N) in the original compound can be calculated.

For This compound , which has a molecular formula of C₉H₁₃NO₂, the theoretical elemental composition can be calculated as follows:

Carbon (C): 64.65%

Hydrogen (H): 7.84%

Nitrogen (N): 8.38%

For instance, in a series of synthesized 4-(5-aryl-2-furoyl)morpholine analogs, the experimentally determined values for C, H, and N were found to be in close agreement with the calculated theoretical values, typically within a margin of ±0.4%. researchgate.netcam.ac.uk This level of accuracy provides high confidence in the assigned molecular formulas.

Below are interactive data tables summarizing the elemental analysis findings for representative analogs of this compound.

Table 1: Elemental Analysis Data for 4-(5-aryl-2-furoyl)morpholine Analogs researchgate.netcam.ac.uk

| Compound | Molecular Formula | Calculated C% | Found C% | Calculated H% | Found H% | Calculated N% | Found N% |

| 4-[5-(4-Fluorophenyl)-2-furoyl]morpholine | C₁₅H₁₄FNO₃ | 65.45 | 65.58 | 5.13 | 5.17 | 5.09 | 5.14 |

| 4-[5-(4-Nitrophenyl)-2-furoyl]morpholine | C₁₅H₁₄N₂O₅ | 59.60 | 59.51 | 4.67 | 4.63 | 9.27 | 9.33 |

| 4-[5-(2,5-Dichlorophenyl)-2-furoyl]morpholine | C₁₅H₁₃Cl₂NO₃ | 55.24 | 55.12 | 4.02 | 3.97 | 4.29 | 4.32 |

| 4-[5-(4-Chloro-2-nitrophenyl)-2-furoyl]morpholine | C₁₅H₁₃ClN₂O₅ | 53.50 | 53.39 | 3.89 | 3.84 | 8.32 | 8.37 |

Table 2: Elemental Analysis Data for 4-[(5-aryl-2-furyl)carbonothioyl]morpholine Analogs researchgate.netcam.ac.uk

| Compound | Molecular Formula | Calculated C% | Found C% | Calculated H% | Found H% | Calculated N% | Found N% | Calculated S% | Found S% |

| 4-{[5-(2-Fluorophenyl)-2-furyl]carbonothioyl}morpholine | C₁₅H₁₄FNO₂S | 61.84 | 61.72 | 4.84 | 4.78 | 4.81 | 4.88 | 11.01 | 10.92 |

| 4-{[5-(4-Bromophenyl)-2-furyl]carbonothioyl}morpholine | C₁₅H₁₄BrNO₂S | 51.15 | 51.02 | 4.01 | 3.96 | 3.98 | 4.05 | 9.10 | 9.16 |

| 4-{[5-(2-Chloro-4-nitrophenyl)-2-furyl]carbonothioyl}morpholine | C₁₅H₁₃ClN₂O₄S | 51.07 | 51.16 | 3.71 | 3.79 | 7.94 | 7.82 | 9.09 | 9.17 |

X-ray Crystallography for Solid-State Structural Determination

A search of the Cambridge Structural Database (CSD) did not yield a specific crystal structure for This compound . However, the crystal structures of several of its analogs have been determined, offering valuable insights into the likely solid-state conformation of the title compound.

For example, the crystal structure of 4-(pyrazin-2-yl)morpholine reveals that the morpholine ring adopts a chair conformation. In the crystal lattice, molecules are organized into sheets that are stabilized by non-classical hydrogen-bonding interactions. Similarly, the crystal structure of (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione also shows a chair conformation for the morpholine ring, which was found to be disordered over two positions.

In a more complex analog, 4-(3,4-dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone , X-ray diffraction analysis provided detailed information on the relative stereochemistry and the conformation of the heterocyclic rings.

The table below summarizes key crystallographic data for some analogs of this compound.

Table 3: Crystallographic Data for Analogs of this compound

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |

| 4-(Pyrazin-2-yl)morpholine | Monoclinic | P2₁/c | - | - | - | - | - | - | |

| (1H-Benzimidazol-2-yl)(morpholin-4-yl)methanethione | Monoclinic | P2₁/c | - | - | - | - | - | - | |

| 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone | Triclinic | P-1 | 9.9318 | 12.1531 | 12.3695 | 64.515 | 79.358 | 70.990 |

Computational Chemistry Approaches in the Study of Furylmethylmorpholine Compounds

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are founded on the principles of quantum mechanics and are used to determine the electronic structure and properties of molecules. These methods provide a fundamental understanding of a molecule's behavior.

Ab initio methods, meaning "from first principles," are a class of quantum chemistry calculations that solve the electronic Schrödinger equation without relying on empirical parameters. wikipedia.org These methods use fundamental physical constants as their only inputs. wikipedia.org By doing so, they can predict a wide range of molecular properties, including electron densities, molecular geometries, and energies. wikipedia.org

For a molecule like 4-(2-Furylmethyl)morpholine, ab initio calculations can elucidate the distribution of electrons within the furan (B31954) and morpholine (B109124) rings and the connecting methylene (B1212753) bridge. This is crucial for understanding the molecule's reactivity, polarity, and intermolecular interactions. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Configuration Interaction (CI) fall under this category. wikipedia.orgcecam.org For instance, high-level ab initio studies on related systems like ScH+ have been used to investigate ground and excited state properties, demonstrating the accuracy of these methods in predicting electronic structures. mdpi.com The goal of these calculations is to obtain the many-electron wavefunction, which describes the state of the electrons in the molecule. wikipedia.org This information can be used to visualize molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are key to understanding chemical reactions and electronic transitions.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. nih.gov Unlike ab initio methods that calculate the complex many-electron wavefunction, DFT focuses on the simpler electron density. nih.gov This approach offers a favorable balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. warwick.ac.uk

In the study of this compound and its analogs, DFT is invaluable for analyzing energetic and vibrational properties. For example, a study on 4-(furan-2-ylmethyl)-1-(thiomorpholinomethyl)- arabjchem.orgsu.sejmaterenvironsci.comtriazolo[4,3-a]quinazolin-5(4H)-one utilized DFT calculations with the B3LYP/6-311G(2d,p) basis set to optimize the molecular structure and analyze its properties. researchgate.net Such calculations can predict key energetic parameters, as shown in the table below, which are critical for assessing a molecule's stability and reactivity.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | Represents the ability to donate an electron. Higher values indicate greater reactivity as a nucleophile. | -6.0 to -7.5 eV |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Represents the ability to accept an electron. Lower values indicate greater reactivity as an electrophile. | -0.5 to 1.0 eV |

| ΔE (HOMO-LUMO Energy Gap) | Indicates chemical stability. A larger gap implies higher stability and lower chemical reactivity. | 5.5 to 8.5 eV |

| Dipole Moment (µ) | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. | 2.0 to 4.0 Debye |

Furthermore, DFT calculations can accurately predict vibrational frequencies, which correspond to the peaks observed in an infrared (IR) spectrum. By comparing the calculated vibrational spectrum with experimental data, researchers can confirm the molecular structure and assign specific vibrational modes to different functional groups within the molecule. researchgate.net

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For a flexible molecule like this compound, which has several rotatable bonds connecting the furan and morpholine rings, a large number of conformations are possible. Computational methods are essential for exploring this conformational landscape.

The process typically involves performing a systematic or random search of torsional angles to generate a wide range of possible conformations. mdpi.com Each of these starting structures is then subjected to energy minimization, a computational process that adjusts the geometry of the molecule to find the nearest local energy minimum on the potential energy surface. Quantum chemical methods like DFT are often used for this optimization. researchgate.net

The result is a set of stable conformers and their corresponding relative energies. The conformer with the lowest energy is the most stable and is expected to be the most populated at equilibrium. For instance, a conformational analysis of 4‐(2′‐furyl)‐2‐(methylamino)pyrimidine using both NMR techniques and semi-empirical calculations revealed that the system predominantly exists in an s-trans conformation. researchgate.net Such studies are critical because the three-dimensional shape of a molecule dictates its physical properties and how it interacts with other molecules, including biological targets. rsc.org

Density Functional Theory (DFT) for Energetic and Vibrational Analysis

Molecular Modeling and Simulation

While quantum chemical methods focus on the electronic structure of a single molecule, molecular modeling and simulation techniques are used to study the behavior of molecules and their interactions over time, often within a larger system like a solvent or a protein.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). gyanvihar.org It is a cornerstone of modern drug discovery, allowing scientists to screen virtual libraries of compounds against a protein target to identify potential drug candidates. gyanvihar.org

In a conceptual docking study of this compound, the compound would be treated as a flexible ligand. The simulation would attempt to fit it into the active site of a target protein, for which a 3D structure (often from X-ray crystallography) is available. The docking algorithm samples a vast number of possible binding poses and uses a scoring function to rank them based on their predicted binding affinity. gyanvihar.org This score typically estimates the free energy of binding, considering factors like electrostatic interactions, hydrogen bonds, and van der Waals forces.

Studies on related morpholine derivatives have demonstrated the utility of this approach. For example, docking studies on morpholine-substituted tetrahydroquinoline derivatives against the mTOR protein identified a compound with a superior docking score of -10.6 kcal/mol, indicating strong binding potential. preprints.orgmdpi.com Similarly, docking of morpholine-derived thiazoles as carbonic anhydrase inhibitors showed that the oxygen atom of the morpholine ring could form favorable hydrogen bonds with key amino acid residues in the enzyme's active site. rsc.org These simulations provide a structural hypothesis for the ligand's mechanism of action and guide the design of more potent analogs.

| Compound Class | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues (Conceptual) |

|---|---|---|---|

| Morpholine-Thiazole Derivative | Carbonic Anhydrase II | -6.102 | Trp5, Thr199 (H-Bonding) |

| Morpholine-Tetrahydroquinoline | mTOR Kinase | -10.6 | Lys2187, Asp2357 (H-Bonding) |

| Furan-Chalcone Derivative | Tyrosinase | -7.5 | His263, Asn260 (H-Bonding); Val283 (Hydrophobic) |

| Generic Furan Derivative | Corrosion Inhibition on Fe(111) | -8.9 (Binding Energy) | Surface adsorption via heteroatoms |

Molecular Dynamics (MD) simulations calculate the time-dependent behavior of a molecular system, providing a "movie" of how atoms and molecules move and interact over a specific period. arabjchem.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, using a force field to describe the forces between them. jmaterenvironsci.com

For this compound, an MD simulation could be used to study several phenomena. A simulation of the molecule in water could reveal its solvation structure and dynamics. su.se If docked to a protein, an MD simulation can be run on the ligand-protein complex to assess its stability over time. rsc.orgmdpi.com This is a crucial step to validate docking results, as a high-scoring but unstable binding pose is unlikely to be physiologically relevant.

Key analyses from an MD simulation include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein backbone or ligand atoms from their initial position over time. A stable RMSD plot indicates that the complex has reached equilibrium and the ligand remains stably bound. mdpi.com

Root Mean Square Fluctuation (RMSF): This identifies which parts of the protein are more flexible or rigid. High fluctuations in the binding site could impact ligand binding. mdpi.com

Interaction Analysis: Throughout the simulation, one can monitor the persistence of key interactions, such as hydrogen bonds, that were identified in the initial docking pose. rsc.org

MD simulations on furan and morpholine derivatives have been used to study their behavior as corrosion inhibitors, their interaction with DNA, and their stability in the active sites of enzymes like tyrosinase and mTOR. arabjchem.orgpreprints.orgmdpi.comtandfonline.com These studies confirm that MD simulations are a powerful tool for understanding the dynamic nature of molecular interactions, providing insights that are inaccessible through static modeling alone.

Ligand-Protein Docking Simulations (Conceptual)

Application of Chemoinformatics Tools and Databases for Compound Prioritization and Activity Prediction

In modern computational chemistry, chemoinformatics serves as a critical bridge between chemical data and drug discovery, providing the tools to analyze, predict, and prioritize chemical compounds for further experimental validation. neovarsity.org For scaffolds such as furylmethylmorpholine, these computational approaches are invaluable for efficiently screening large virtual libraries, predicting biological activities, and assessing drug-likeness, thereby accelerating the research and development pipeline.

Chemoinformatics leverages chemical databases and a suite of predictive modeling techniques. Large compound databases like PubChem, ChEMBL, and ZINC serve as essential repositories for chemical structures and their associated biological data. Researchers can mine these databases to identify existing compounds related to this compound or to select diverse sets of molecules for virtual screening campaigns.

Quantitative Structure-Activity Relationship (QSAR)

A primary application of chemoinformatics is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR analysis establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. annamalaiuniversity.ac.in These models are built on the principle that variations in the structural or physicochemical properties of molecules within a series lead to changes in their biological effects. biolscigroup.us For a class of compounds like furylmethylmorpholines, a QSAR model could be developed by correlating molecular descriptors with a specific, measured biological activity, such as enzyme inhibition or receptor binding affinity. nih.govanalis.com.my

The process involves calculating a variety of molecular descriptors that quantify different aspects of a molecule's structure. Once a statistically robust model is established and validated, it can be used to predict the activity of new, unsynthesized compounds, allowing researchers to prioritize the most promising candidates for synthesis. annamalaiuniversity.ac.inbiolscigroup.usjmchemsci.com

Table 1: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Category | Specific Descriptor Examples | Relevance to Activity Prediction |

|---|---|---|

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Indicates lipophilicity, affecting membrane permeability and transport. |

| TPSA (Topological Polar Surface Area) | Relates to hydrogen bonding potential and membrane penetration. ui.edu.ng | |

| Electronic | HOMO (Highest Occupied Molecular Orbital) Energy | Associated with the molecule's ability to donate electrons. ui.edu.ngmdpi.com |

| LUMO (Lowest Unoccupied Molecular Orbital) Energy | Associated with the molecule's ability to accept electrons. ui.edu.ngmdpi.com | |

| Dipole Moment | Influences polar interactions with a biological target. biolscigroup.us | |

| Steric/Topological | Molecular Weight (MW) | Basic parameter affecting size and diffusion. |

| Molar Refractivity (MR) | Describes molecular volume and polarizability. |

Molecular Docking

Molecular docking is a structure-based computational method used to predict the preferred orientation and binding affinity of one molecule (the ligand) to a second (the receptor), such as a protein or enzyme. nih.gov For compounds containing the furylmethylmorpholine scaffold, docking studies can elucidate how they might interact with the active site of a specific biological target. For instance, studies on other morpholine-containing derivatives have successfully used molecular docking to predict their binding modes as inhibitors of enzymes like carbonic anhydrase. nih.gov

These simulations provide valuable insights into the key intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the ligand-receptor complex. The output, often a "docking score," helps to rank and prioritize compounds based on their predicted binding affinity, guiding the selection of candidates for in vitro testing. nih.govchemrevlett.com

ADMET Prediction

Beyond predicting activity at a specific target, chemoinformatics tools are crucial for evaluating the pharmacokinetic properties of a compound, summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). rsc.org A compound with high potency but poor ADMET properties is unlikely to become a successful drug. In silico tools like SwissADME and pkCSM are widely used to predict these characteristics early in the discovery process. mspsss.org.ua These platforms analyze a chemical structure to forecast properties like gastrointestinal absorption, blood-brain barrier (BBB) penetration, interaction with metabolic enzymes (e.g., Cytochrome P450), and various toxicity risks. mspsss.org.uammv.org This allows for the early deselection of compounds with unfavorable profiles and the optimization of promising leads. rsc.org

Table 2: Example of an In Silico ADMET Profile for a Hypothetical Furylmethylmorpholine Derivative

| Property Category | Predicted Parameter | Value/Prediction | Significance |

|---|---|---|---|

| Physicochemical Properties | Molecular Weight | < 500 g/mol | Compliance with Lipinski's Rule of Five. researchgate.net |

| LogP | < 5 | Compliance with Lipinski's Rule of Five. researchgate.net | |

| H-bond Donors | < 5 | Compliance with Lipinski's Rule of Five. researchgate.net | |

| H-bond Acceptors | < 10 | Compliance with Lipinski's Rule of Five. researchgate.net | |

| Pharmacokinetics | GI Absorption | High | Good potential for oral bioavailability. |

| BBB Permeant | No | May indicate lower potential for CNS side effects. | |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. | |

| Drug-Likeness | Lipinski's Rule | Obeys (0 Violations) | Favorable profile for a potential oral drug. |

| Toxicity | AMES Toxicity | No | Predicted to be non-mutagenic. |

By integrating these chemoinformatic approaches, researchers can build a comprehensive computational profile for novel compounds like this compound and its derivatives. This data-driven prioritization ensures that laboratory resources are focused on candidates with the highest probability of success, significantly enhancing the efficiency of the drug discovery process.

Synthesis and Diversification of 4 2 Furylmethyl Morpholine Derivatives

Design and Synthesis of 4-(5-Aryl-2-furoyl)morpholine Analogs

The synthesis of 4-(5-aryl-2-furoyl)morpholine analogs begins with the preparation of 5-arylfuran-2-carboxylic acids. pensoft.net These precursor acids are then converted into their corresponding acyl chlorides. pensoft.net The final step involves the acylation of morpholine (B109124) with these acyl chlorides. pensoft.net

The general procedure for this acylation is conducted by stirring a solution of the specific 5-aryl-2-furoyl chloride in dioxane with morpholine at room temperature for one hour. pensoft.net Following the reaction, the mixture is poured into water, causing the solid product to precipitate. pensoft.net This solid is then filtered, washed with water, dried, and recrystallized from an ethanol-DMFA mixture to yield the pure 4-(5-aryl-2-furoyl)morpholine derivative. pensoft.net The structures of these synthesized compounds are typically confirmed using 1H NMR spectroscopy and elemental analysis. pensoft.net

Table 1: Examples of Synthesized 4-(5-Aryl-2-furoyl)morpholine Analogs

| Compound Name | Aryl Substituent | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 4-[5-(4-Fluorophenyl)-2-furoyl]morpholine | 4-Fluorophenyl | 85% | 116–117 |

| 4-[5-(4-Chloro-2-nitrophenyl)-2-furoyl]morpholine | 4-Chloro-2-nitrophenyl | 93% | 135–136 |

Data sourced from Pharmacia, 2021. pensoft.net

Preparation of 4-[(5-Aryl-2-furyl)carbonothioyl]morpholine Compounds

The thioamide analogs, 4-[(5-Aryl-2-furyl)carbonothioyl]morpholines, are prepared via the Willgerodt-Kindler reaction. pensoft.netbiointerfaceresearch.com This method involves the reaction of 5-arylfuran-2-carbaldehydes with morpholine and elemental sulfur. pensoft.netbiointerfaceresearch.com

The general synthetic protocol involves stirring a mixture of the appropriate 5-aryl-2-furaldehyde, morpholine, and a fine powder of sulfur in dimethylformamide (DMF). pensoft.net The reaction mixture is heated to 100°C for approximately six hours. pensoft.net After cooling, the mixture is diluted with water, which induces the precipitation of the crude product. pensoft.net The resulting solid is collected by filtration and purified by recrystallization from an ethanol-DMFA mixture to afford the target thioamide. pensoft.net

Table 2: Example of a Synthesized 4-[(5-Aryl-2-furyl)carbonothioyl]morpholine

| Compound Name | Aryl Substituent | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 4-{[5-(4-Isopropylphenyl)-2-furyl]carbonothioyl}morpholine | 4-Isopropylphenyl | 65% | 65–66 |

Data sourced from Pharmacia, 2021. pensoft.net

Synthesis of AEM (4-(2-Aminoethyl)morpholine) and its Functionalized Derivatives

4-(2-Aminoethyl)morpholine (AEM) is a versatile primary amine used as a building block for a variety of functionalized derivatives. kpi.uanih.govulb.ac.be Its synthesis and subsequent reactions allow for the introduction of the morpholine moiety into larger, more complex molecules.

AEM can be functionalized in several ways:

Amide Bond Formation: It can be used in amide bond synthesis. For example, the monoamine oxidase A inhibitor moclobemide (B1677376) has been synthesized from para-chlorobenzoic acid and AEM. nih.gov Another instance is the functionalization of 1,10-phenanthroline-5-carboxylic acid with AEM to form an amide linkage. ulb.ac.be

Reaction with Anhydrides: AEM can react with anhydride (B1165640) units in polymers. Its primary amine group reacts readily with cyclic anhydrides, such as the maleic anhydride units in a styrene/acrylonitrile/maleic anhydride (S/AN/MA) terpolymer, to form pendant amine groups. kpi.ua

Formation of Coordination Complexes: As a bidentate N,N'-ligand, AEM forms coordination complexes with various metal ions. nih.govdergipark.org.tr For instance, it reacts with nickel chloride hexahydrate in water to form crystalline bis[4-(2-aminoethyl)morpholine-κ2N,N′]diaquanickel(II) dichloride. nih.gov It also reacts with hexachlorocyclotriphosphazene, where it acts as a nucleophile to displace chlorine atoms, leading to substituted cyclotriphosphazene (B1200923) derivatives. dergipark.org.tr

Construction of Complex Heterocyclic Systems Incorporating Furylmethyl and Morpholine Moieties

The furan (B31954) and morpholine rings are key pharmacophores that can be incorporated into larger, fused heterocyclic systems to create novel molecular architectures.

Pyrrolopyrimidine-Morpholine Hybrid Structures

The synthesis of pyrrolopyrimidine-morpholine hybrids can be achieved through various multi-step strategies. One approach involves designing and synthesizing condensed pyrrolo[1,2-c]pyrimidines which incorporate a morpholine moiety. researchgate.net Another method focuses on the regioselective functionalization of a pre-existing pyrimidine (B1678525) core. For example, pyrimidine-morpholine hybrids can be synthesized in a two-step process where a benzyl (B1604629) bromide is first reacted with 3-methyl-6-chlorouracil. frontiersin.org The resulting benzylated pyrimidine intermediate is then reacted with morpholine in a basic medium under reflux to yield the final hybrid structure. frontiersin.org While these examples demonstrate the fusion of pyrrolopyrimidine and morpholine, the direct incorporation of a furylmethyl group in these specific syntheses is not detailed. However, the synthesis of benzimidazole-pyrrolopyrimidine hybrids has been noted to involve condensation reactions between preformed heterocyclic precursors, a strategy that could potentially be adapted. vulcanchem.com

Thiopheno[2,3-d]pyrimidine-Morpholine Architectures

A general and effective method for synthesizing 4-morpholinothieno[2,3-d]pyrimidine derivatives involves the nucleophilic substitution of a chloro-substituted precursor. nih.govnih.gov The process starts with the corresponding 4-chlorothieno[2,3-d]pyrimidine (B15048) derivative. nih.govnih.gov

To prepare the target compounds, a solution of the 4-chlorothieno[2,3-d]pyrimidine in a mixed solvent system of ethanol (B145695) and isopropanol (B130326) is treated with morpholine and a few drops of triethylamine (B128534) (TEA). nih.gov The reaction mixture is heated to 80°C. nih.gov The formation of the desired product is monitored, and upon completion, the precipitated solid is filtered, washed, dried, and purified, often by flash column chromatography. nih.gov This synthetic route has been used to create a variety of 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives. nih.gov Some of these compounds have been generated by introducing an amino group at the 4-position of the thieno[2,3-d]pyrimidine (B153573) nucleus. mdpi.com

Phenyl-Morpholine-Furylmethylthio Derivatives

Information regarding the specific synthesis of a hybrid structure explicitly named Phenyl-Morpholine-Furylmethylthio was not found in the consulted sources. However, related synthetic transformations provide insights into how such a molecule could potentially be constructed. For instance, the synthesis of 1-phenyl-3-[5-(aryl)-2-furyl]-2-propen-1-ones (furan chalcones) involves the Claisen–Schmidt condensation of 5-aryl-2-furaldehydes with acetophenone. mdpi.com Additionally, the preparation of compounds containing a methylthio group, such as methyl 2-(3,4-dichloro-5-methyl-1H-pyrrol-2-yl)-2-oxoacetate, demonstrates the incorporation of sulfur-containing moieties into heterocyclic systems. core.ac.uk While these methods describe the synthesis of the individual components (phenyl, morpholine, furan, and thio-ethers), a direct protocol for assembling the Phenyl-Morpholine-Furylmethylthio derivative is not detailed. mdpi.comcore.ac.uk

Morpholine-Modified Bioconjugates and Macromolecular Constructs

The integration of the morpholine moiety into larger biomolecules and macromolecular structures has led to the development of sophisticated systems for various biomedical applications, including targeted drug delivery and gene expression modulation. researchgate.netnih.gov

Cyclodextrins, which are cyclic oligosaccharides, are known for their ability to form inclusion complexes with a wide range of guest molecules, which makes them useful in drug delivery and catalysis. mdpi.comnii.ac.jp The modification of cyclodextrins with morpholine units can further enhance their properties and applications.

A common strategy for synthesizing morpholine-modified cyclodextrins involves the initial preparation of a halogenated cyclodextrin (B1172386) derivative. mdpi.com For instance, 6A-deoxy-6A-halo-cyclodextrins can be synthesized from the corresponding cyclodextrin by reaction with a p-toluenesulfonyl chloride (TsCl) in pyridine, followed by treatment with a halide salt. mdpi.com The resulting halo-cyclodextrin can then undergo nucleophilic substitution with morpholine. Microwave-assisted methods have been shown to significantly increase the yields of these reactions. mdpi.com

Another approach involves the direct reaction of a tosylated cyclodextrin with morpholine. For example, mono-(6-N-morpholine-6-deoxy)-β-cyclodextrin has been synthesized through this route. dntb.gov.ua The reaction conditions, such as solvent and temperature, can be optimized to achieve high yields. mdpi.com

Table 1: Synthesis Methods for Morpholine-Modified Cyclodextrins

| Starting Material | Reagents | Product | Key Features | Reference |

|---|---|---|---|---|

| β-Cyclodextrin | 1. p-Toluenesulfonyl chloride, Pyridine2. Potassium Iodide, DMF3. Morpholine | 6-deoxy-6-morpholino-β-cyclodextrin | Microwave irradiation can improve yield. | mdpi.com |

| Tosyl-α-CD | Tetrabutylammonium chloride, DMF | Chloro-α-CD | Intermediate for amination. | mdpi.com |

The unique properties of the morpholine ring make it a valuable component in the design of targeted drug delivery systems. mdpi.commdpi.com Its ability to be protonated at the acidic pH of lysosomes facilitates the accumulation of morpholine-containing molecules within these organelles. mdpi.com This characteristic is exploited in the development of lysosome-targeting drug carriers and fluorescent probes. mdpi.comresearchgate.net

The furan group in 4-(2-furylmethyl)morpholine offers additional opportunities for functionalization. Furan-maleimide Diels-Alder chemistry provides a robust method for conjugating furan-functionalized molecules to antibodies or other targeting ligands. nih.gov This approach has been utilized to create immuno-nanoparticles for targeted cancer therapy. nih.gov

Furthermore, morpholine-based nucleotide analogs have been developed for targeted siRNA delivery. nih.gov By attaching a targeting ligand, such as N-acetylgalactosamine (GalNAc) for hepatic targeting, to the morpholine nitrogen, siRNAs can be specifically delivered to hepatocytes. nih.gov The morpholine scaffold in these constructs can also enhance the stability of the siRNA. nih.gov

The functionalization of this compound derivatives can also be achieved by modifying the furan or morpholine rings to introduce other reactive groups. For example, the synthesis of 4-(5-aryl-2-furoyl)morpholines involves the reaction of 5-aryl-2-furoyl chlorides with morpholine. pensoft.netresearchgate.net These derivatives can serve as platforms for further chemical elaboration to create a diverse library of compounds for various applications. frontiersin.org

Table 2: Functionalization Strategies for Targeted Delivery

| Core Scaffold | Functionalization Chemistry | Application | Key Features | Reference |

|---|---|---|---|---|

| Furan-functionalized polymers | Furan-maleimide Diels-Alder cycloaddition | Antibody-mediated targeted drug delivery | Forms stable immuno-nanoparticles. | nih.gov |

| Morpholine-based nucleotide analogs | Attachment of GalNAc ligand to morpholine nitrogen | Targeted siRNA delivery to the liver | Enhances stability and targeting of siRNA. | nih.gov |

| Morpholine-modified fluorescent probes | Modification with lysosome-targeting morpholine groups | Lysosome imaging and tracking | Accumulates in lysosomes due to pH-partitioning. | mdpi.com |

Advanced Analytical Methodologies for the Characterization and Quantification of Furylmethylmorpholine Compounds

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in the analysis of 4-(2-Furylmethyl)morpholine, enabling the separation of the main compound from related substances and impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely used methods.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and separating it from non-volatile or thermally unstable impurities. moravek.comresearchgate.net The versatility of HPLC allows for the use of various stationary and mobile phases to achieve optimal separation. bjbms.org For furan (B31954) derivatives, reversed-phase HPLC using a C18 column is a common and effective approach. nih.govjrespharm.com

The goal of an HPLC method is to separate, identify, and quantify the primary drug, any impurities from the reaction, all synthetic intermediates, and any substances that have degraded. researchgate.net A diode array detector (DAD) can be employed to provide information about the spectral purity of the analyte peak. researchgate.net Method validation according to International Council for Harmonisation (ICH) guidelines ensures the reliability of the analytical procedure, assessing parameters such as linearity, accuracy, precision, and robustness. nih.govchromatographyonline.com

Table 1: Illustrative HPLC Method Parameters for Furan Derivative Analysis

| Parameter | Condition | Reference |

| Column | C18, 250 mm x 4.6 mm, 5 µm | nih.govjrespharm.com |

| Mobile Phase | Acetonitrile (B52724) and Water Gradient | jrespharm.comshimadzu.com |

| Detector | Diode Array Detector (DAD) | researchgate.net |

| Flow Rate | 1.0 mL/min | jrespharm.com |

| Injection Volume | 10 µL | shimadzu.com |

| Column Temperature | 25°C | jrespharm.com |

This table provides a representative example of HPLC conditions and is not specific to this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is an exceptionally sensitive technique ideal for the analysis of volatile and semi-volatile impurities in this compound. thermofisher.com It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. etamu.edu For non-volatile impurities or to improve chromatographic behavior, derivatization techniques are often employed. jfda-online.com For instance, morpholine (B109124) and its derivatives can be derivatized to enhance their volatility and detectability. nih.govresearchgate.net A common derivatization for morpholine involves reaction with sodium nitrite (B80452) under acidic conditions to form the more volatile N-nitrosomorpholine. nih.govresearchgate.net

The use of a mass spectrometer as a detector allows for the identification of unknown impurities by analyzing their fragmentation patterns. etamu.edu High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further aiding in the structural elucidation of trace components. thermofisher.com

Table 2: Example GC-MS Parameters for Morpholine Derivative Analysis

| Parameter | Condition | Reference |

| Column | Capillary Column (e.g., DB-5ms) | nih.gov |

| Carrier Gas | Helium | etamu.edu |

| Injection Mode | Splitless | thermofisher.com |

| Oven Program | Temperature gradient (e.g., 100°C to 250°C) | nih.gov |

| Ionization Mode | Electron Impact (EI) | nih.gov |

| Detector | Quadrupole Mass Analyzer | etamu.edu |

This table presents a general example of GC-MS conditions and is not specific to this compound.

Spectrophotometric and Spectroscopic Quantification Methods

Spectrophotometric and spectroscopic methods offer alternative or complementary approaches for the quantification of this compound. UV-Visible spectrophotometry can be a simple and cost-effective method for quantitative analysis, provided the analyte has a suitable chromophore and is free from interfering substances. jmchemsci.com For furan derivatives, the absorbance is often measured in the UV region. scielo.br

In cases where direct spectrophotometry is not feasible due to spectral overlap with impurities, derivative spectrophotometry can be employed to enhance resolution and allow for quantification of the target analyte in the presence of other components. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is an indispensable tool for the structural characterization of this compound and its impurities. pensoft.netnih.gov While primarily a qualitative technique, quantitative NMR (qNMR) can be used for accurate concentration determination without the need for a specific reference standard for the analyte.

Infrared (IR) spectroscopy is useful for confirming the presence of functional groups within the molecule, such as the furan and morpholine rings, and can be used as an identification test. acs.orgtandfonline.com

Table 3: Spectroscopic Data for Related Furan and Morpholine Compounds

| Technique | Key Observances for Furan/Morpholine Moieties | Reference |

| ¹H NMR | Signals for furan ring protons; distinct signals for morpholine ring protons. | pensoft.netnih.gov |

| ¹³C NMR | Resonances corresponding to the carbon atoms of the furan and morpholine rings. | nih.govtandfonline.com |

| IR | Characteristic stretching vibrations for C-O-C (ether) in both rings and C-N in the morpholine ring. | acs.orgtandfonline.com |

| UV-Vis | Absorbance maxima related to the electronic transitions within the furan ring. | scielo.br |

This table provides general spectroscopic characteristics of the core structures and is not exhaustive for this compound itself.

Development of Methods for Impurity Profiling and Quantification

Impurity profiling is a critical aspect of pharmaceutical analysis, involving the detection, identification, and quantification of all potential impurities in a drug substance. medwinpublishers.com The development of a comprehensive impurity profile for this compound requires a combination of analytical techniques. chromatographyonline.com

The process typically begins with the use of a high-resolution separation technique, such as HPLC or GC, to detect all potential impurities. nih.gov Hyphenated techniques, particularly LC-MS and GC-MS, are then used to identify the structures of these impurities. medwinpublishers.com For impurities present at very low levels, sensitive methods with low limits of detection (LOD) and quantification (LOQ) are necessary. semanticscholar.org

Method development for impurity quantification involves optimizing chromatographic conditions to achieve adequate separation of all impurities from the main compound and from each other. chromatographyonline.com The validation of these methods must demonstrate specificity, linearity, accuracy, and precision for each quantified impurity. semanticscholar.org This ensures that the levels of impurities in the final product are accurately monitored and controlled. lcms.cz The presence of impurities can arise from starting materials, intermediates, or degradation products. medwinpublishers.com For example, in the synthesis of morpholine-containing compounds, impurities from the morpholine starting material, such as ethylenediamine, can lead to the formation of process-related impurities. researchgate.netresearchgate.net Similarly, impurities in furan-containing starting materials could impact the final product's purity. mdpi.com

In Vitro Investigations of Biological Target Interactions of Furylmethylmorpholine Scaffolds

Antimicrobial Activity Studies

The search for new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. nih.gov Furylmethylmorpholine derivatives have been investigated for their potential to inhibit the growth of various bacterial and fungal strains.

Evaluation Against Bacterial Strains

While specific studies focusing solely on 4-(2-Furylmethyl)morpholine are limited, research on related morpholine-containing structures provides insight into their potential antibacterial properties. For instance, derivatives of morpholine (B109124) have been synthesized and evaluated for their activity against a range of bacteria. openmedicinalchemistryjournal.comnih.gov

One study on 4-((5-(decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine demonstrated bactericidal activity against Staphylococcus aureus and bacteriostatic action against Pseudomonas aeruginosa. ujmm.org.ua This suggests that the morpholine moiety, in combination with other heterocyclic systems, can contribute to antibacterial effects. Another study of newly synthesized imidazole (B134444) derivatives showed moderate activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. researchgate.net Similarly, a series of rhodanine (B49660) based amide derivatives showed moderate growth inhibitory effects against several pathogenic bacteria. oatext.com

Table 1: Antibacterial Activity of Selected Morpholine Derivatives

| Compound/Derivative | Bacterial Strain | Activity | Reference |

| 4-((5-(decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine | Staphylococcus aureus | Bactericidal | ujmm.org.ua |

| 4-((5-(decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine | Pseudomonas aeruginosa | Bacteriostatic | ujmm.org.ua |

| Imidazole Derivatives | Staphylococcus aureus | Moderate | researchgate.net |

| Imidazole Derivatives | Bacillus subtilis | Moderate | researchgate.net |

| Imidazole Derivatives | Escherichia coli | Moderate | researchgate.net |

| Rhodanine Based Amide Derivatives | Various pathogenic bacteria | Moderate | oatext.com |

Assessment Against Fungal Strains

The antifungal potential of morpholine derivatives has also been a subject of investigation. The furan (B31954) ring, present in the this compound scaffold, is a component of some natural products with antifungal properties. pitt.edu

Studies on pyrazole (B372694) derivatives have shown significant antifungal activity against various fungal pathogens, including Aspergillus niger and Aspergillus flavus. nih.gov For example, pyrazole 3b was found to be a particularly effective compound against these strains. nih.gov While not directly a furylmethylmorpholine, this highlights the potential of heterocyclic compounds in antifungal research. Research on fluconazole (B54011) analogues containing 1,5-disubstituted-1,2,3-triazoles showed them to be more potent than fluconazole against Candida albicans. rsc.org

Table 2: Antifungal Activity of Selected Heterocyclic Compounds

| Compound/Derivative | Fungal Strain | Activity | Reference |

| Pyrazole 3b | Aspergillus niger | Effective | nih.gov |

| Pyrazole 3b | Aspergillus flavus | Effective | nih.gov |

| Fluconazole Analogues | Candida albicans | Potent | rsc.org |

Enzyme Inhibition Profiling

The morpholine scaffold is a key feature in many enzyme inhibitors. researchgate.net Its ability to participate in hydrogen bonding and hydrophobic interactions makes it a valuable component in designing molecules that can fit into the active sites of enzymes. nih.gov

Kinase Inhibition (e.g., PI3 Kinase p110alpha)

Phosphatidylinositol 3-kinases (PI3Ks) are a family of enzymes involved in crucial cellular functions, and their dysregulation is often implicated in cancer. portico.org Consequently, PI3K inhibitors are a significant area of drug development. oncotarget.com

Several morpholine-containing compounds have been identified as potent PI3K inhibitors. For instance, LY294002, a well-known pan-PI3K inhibitor, features a morpholine moiety. oncotarget.com The development of more selective inhibitors is an ongoing effort. For example, GDC-0941 is a potent and selective inhibitor of Class I PI3Ks. oncotarget.com

Research into furan-containing compounds has also shown promise. Wortmannin, a natural product with a furanosteroid structure, is a pan-PI3K inhibitor. pitt.eduoncotarget.com While not a furylmethylmorpholine itself, the presence of the furan ring is notable. A series of imidazo[1,2-a]pyridine (B132010) derivatives were developed as novel p110alpha inhibitors, with one compound showing an IC50 of 0.67microM. researchgate.net Further optimization led to a derivative with an IC50 of 0.0018microM. researchgate.net

Table 3: PI3K Inhibitory Activity of Selected Compounds

| Compound | Target | IC50 | Reference |

| Wortmannin | PI3K α, β, δ, γ | ~4.0, 0.7, 4.1, 9.0 nM | oncotarget.com |

| LY294002 | PI3Kα | ~3.8 µM | oncotarget.com |

| GDC-0941 | PI3Kα/β/δ/γ | 3/3.3/3/7.5 nM | oncotarget.com |

| Imidazo[1,2-a]pyridine derivative 2a | p110alpha | 0.67µM | researchgate.net |

| Imidazo[1,2-a]pyridine derivative 2g | p110alpha | 0.0018µM | researchgate.net |

General Enzyme Active-Site Interactions

The morpholine scaffold has been incorporated into inhibitors of a wide range of other enzymes. For example, morpholine-based chalcones have been investigated as inhibitors of monoamine oxidase-B (MAO-B) and acetylcholinesterase (AChE), enzymes relevant to neurodegenerative diseases. nih.gov In one study, compound MO1 was a potent MAO-B inhibitor with an IC50 of 0.030 µM. nih.gov

Furthermore, morpholine derivatives have been shown to inhibit other enzymes like α-glucosidase. mdpi.com The ability of the morpholine ring to interact with enzyme active sites through hydrogen bonding and hydrophobic interactions is a key factor in its widespread use in medicinal chemistry. nih.gov

Receptor Binding and Ligand Activity Assays

Receptor-ligand binding assays are fundamental in pharmacology for characterizing the interaction between a compound and its target receptor. sci-hub.seoncodesign-services.com These assays can determine the affinity of a ligand for a receptor, providing crucial information for drug development. sigmaaldrich.com

The morpholine scaffold is present in molecules that target a variety of receptors, including G-protein coupled receptors (GPCRs). nih.gov The adaptability of the morpholine structure allows for its incorporation into ligands designed for a wide array of biological targets. nih.gov

Serotonin (B10506) Receptor Ligand Properties

Pharmacophore models for ligands targeting serotonin receptors, such as the 5-HT2A receptor, typically feature aromatic or hydrophobic sections and a basic amine group. nih.gov The this compound structure, which contains a furan ring (aromatic heterocycle) and a morpholine ring (with a basic nitrogen atom), fits this general profile. However, without specific binding assays (e.g., radioligand displacement studies) or functional assays (e.g., measuring second messenger mobilization), its properties as a serotonin receptor ligand remain uncharacterized. Studies on simplified analogues of complex serotonergic drugs have shown that even fragments of a larger molecule can retain significant binding affinity and activity at 5-HT receptors. nih.gov

General Receptor Affinity and Selectivity

A comprehensive receptor affinity and selectivity profile for this compound from a broad panel screening is not publicly documented. Such screenings are crucial in early-stage drug discovery to identify a compound's primary targets and potential off-target interactions, which could lead to adverse effects. criver.comnih.gov High-throughput screening techniques, including affinity selection mass spectrometry (ASMS), allow for the rapid assessment of a small molecule's binding to a large number of proteins, such as G-protein coupled receptors (GPCRs), ion channels, and transporters. criver.commomentum.bio

Assessment of Other Biological Activities

Anti-inflammatory Properties

There are no specific in vitro studies detailing the anti-inflammatory properties of this compound. However, both the furan and morpholine moieties are present in compounds investigated for anti-inflammatory effects. Furan derivatives have been shown to exhibit anti-inflammatory activity through various mechanisms, including the suppression of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production and the regulation of inflammatory mediator expression. nih.govnih.govresearchgate.net

Similarly, the incorporation of a morpholine ring has been a strategy in the development of anti-inflammatory agents. For example, a series of asymmetrical mono-carbonyl analogs of curcumin (B1669340) (AMACs) containing a morpholine Mannich base were synthesized and evaluated for their ability to inhibit protein denaturation, an in vitro model of inflammation. japsonline.com In this study, the introduction of the morpholine Mannich base substituent increased the anti-inflammatory activity compared to the parent compounds. japsonline.com Specifically, compounds 4c and 4d showed potent activity, nearly comparable to the standard drug diclofenac (B195802) sodium. japsonline.com

| Compound | Structure | Anti-Inflammatory Activity (IC₅₀ in µM) |

| 4c | AMAC with morpholine & p-methoxy phenyl | 25.3 |

| 4d | AMAC with morpholine & p-fluoro phenyl | 26.3 |

| Diclofenac Sodium | Standard Drug | 20.3 |

| Data from an in vitro protein denaturation assay. japsonline.com |

Antioxidant Potential

Direct in vitro antioxidant assays on this compound have not been reported. The antioxidant potential of a chemical is its ability to neutralize free radicals, which can be assessed through various in vitro models like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. japsonline.com